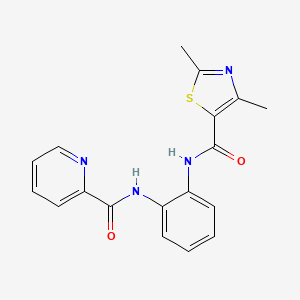

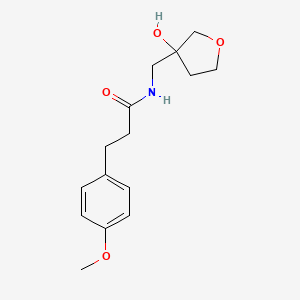

2-Amino-3-(3-methoxyphenyl)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol is a chemical of interest due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, molecular structures, and chemical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-amino-1-(4′-methoxyphenyl)-propane is achieved starting from p-anisaldehyde, with key reactions including Horner–Wadsworth–Emmons olefination and Hoffmann degradation of amide to obtain the desired amine . This suggests that a similar approach could be adapted for synthesizing 2-Amino-3-(3-methoxyphenyl)propan-1-ol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, was determined using X-ray diffraction analysis . This highlights the importance of structural analysis in confirming the identity and purity of synthesized compounds. Techniques such as X-ray crystallography are crucial for elucidating the molecular structure of complex organic molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. For example, the synthesis of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol demonstrates the ability to introduce chirality and modify functional groups to achieve desired biological activities . This implies that 2-Amino-3-(3-methoxyphenyl)propan-1-ol could also undergo various chemical reactions to enhance its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its structure. The study of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid provides insights into the impact of methoxy substitution on molecular stability and interactions. The compound's stability is enhanced by methoxy substitution, which participates in intermolecular interactions . This information is valuable when considering the properties of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, as substituents can significantly influence the compound's behavior and interactions.

科学的研究の応用

Cardioselectivity and Binding Studies

The compound 2-Amino-3-(3-methoxyphenyl)propan-1-ol has been explored for its potential cardioselectivity in beta-adrenoceptor blocking agents. Studies have shown that the structural modification of this compound, particularly the presence of the methoxy group, influences its binding affinity and cardioselectivity. For example, certain derivatives have demonstrated significant cardioselectivity, attributed to the presence of a methoxy group and other structural features, suggesting a nuanced interaction with beta-adrenoceptors (Rzeszotarski et al., 1983).

Crystal Structure and Chemical Synthesis

The crystal structure and synthesis of compounds related to 2-Amino-3-(3-methoxyphenyl)propan-1-ol have been studied, revealing insights into their chemical behavior and potential applications. For instance, the synthesis and characterization of similar compounds have provided valuable information for the development of new materials and pharmaceuticals (Rivera et al., 2022).

Lipase-Catalyzed Resolution and Asymmetric Synthesis

The enzymatic resolution and asymmetric synthesis of derivatives of 2-Amino-3-(3-methoxyphenyl)propan-1-ol, such as in the production of (S)-dapoxetine, highlight the compound's versatility in pharmaceutical synthesis. These processes utilize lipase enzymes for selective reactions, demonstrating the compound's utility in creating enantiomerically pure pharmaceuticals (Torre et al., 2006).

Antioxidant Activity and Molecular Interaction

Research into methoxy- and hydroxyl-substituted derivatives has explored their antioxidant activity, demonstrating the potential health benefits and therapeutic applications of these compounds. The structural analysis and bioactivity studies provide a foundation for developing antioxidants and other therapeutic agents (Sulpizio et al., 2016).

Pharmacokinetic Studies

Pharmacokinetic studies on aminopropan-2-ol derivatives, including those related to 2-Amino-3-(3-methoxyphenyl)propan-1-ol, have led to a better understanding of their behavior in biological systems. These studies are crucial for the development of drugs with optimal absorption, distribution, metabolism, and excretion profiles, informing dosage and delivery mechanisms (Walczak, 2014).

特性

IUPAC Name |

2-amino-3-(3-methoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFQMJOLDYSYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-methoxyphenyl)propan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)

![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)

![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)

![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)